Cholinesterase Inhibition Selectivity: Ortho-Fluorine Directs BChE Preference, Inverting the Para-Fluoro Profile
A systematic SAR study of halogenated cinnamic acid derivatives revealed that the position of the fluorine atom dictates the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While para-substituted analogs exhibit potent AChE inhibition (IC50 as low as 1.11 µM for certain derivatives) and poor activity against BChE, the ortho-substituted analogs show the opposite effect, favoring BChE inhibition [1]. This positional effect is a key differentiator for 2-fluorocinnamic acid (an ortho-substituted compound) in research applications targeting BChE.
| Evidence Dimension | Enzyme Inhibition Selectivity Profile (AChE vs. BChE) |
|---|---|
| Target Compound Data | Ortho-substituted fluorine derivatives: Preferentially inhibit BChE over AChE. |
| Comparator Or Baseline | Para-substituted fluorine derivatives: Exhibit potent AChE inhibition (IC50 ~1.11 µM for optimized derivatives) and poor BChE inhibition. |
| Quantified Difference | Reversal of enzyme selectivity preference based on fluorine substitution position (ortho vs. para). A derivative with a para-fluoro substituent achieved an AChE selectivity ratio of 46.58 over BChE. |
| Conditions | In vitro enzymatic assays against AChE and BChE using cinnamic acid derivatives with tertiary amine side chains. |
Why This Matters
This selectivity reversal enables researchers to target BChE over AChE by selecting the ortho-fluorinated scaffold, a critical distinction for projects focused on specific cholinergic pathways.
- [1] Gao, X. H., et al. (2019). Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 438-445. View Source
